molecular formula C7H2Cl3NO B3148488 2,5,7-Trichloro-1,3-benzoxazole CAS No. 6481-01-2

2,5,7-Trichloro-1,3-benzoxazole

Cat. No.: B3148488
CAS No.: 6481-01-2
M. Wt: 222.5 g/mol
InChI Key: PWYDOMHIKFHJIW-UHFFFAOYSA-N
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Description

2,5,7-Trichloro-1,3-benzoxazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an oxazole moiety, with chlorine atoms substituted at the 2, 5, and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trichloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with chlorinated aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminophenol and trichloroacetaldehyde in the presence of a catalyst such as titanium tetraisopropoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as mesoporous titania-alumina mixed oxide can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving scalability .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trichloro-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to achieve reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2,5,7-Trichloro-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-Trichloro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes like DNA topoisomerases and protein kinases, which are involved in critical cellular processes. This inhibition can lead to the disruption of cellular functions, making the compound effective in treating diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-1,3-benzoxazole
  • 2,7-Dichloro-1,3-benzoxazole
  • 2,5,7-Tribromo-1,3-benzoxazole

Uniqueness

2,5,7-Trichloro-1,3-benzoxazole is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its dichloro and tribromo analogs, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and materials science .

Biological Activity

2,5,7-Trichloro-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a benzene ring fused to an oxazole moiety, characterized by the presence of three chlorine atoms at the 2, 5, and 7 positions. Its molecular formula is C7HCl3N2O, indicating the presence of nitrogen and oxygen within its structure. This unique composition gives it distinct chemical properties that contribute to its biological activity.

Biological Activities

The compound has been studied for a variety of biological activities:

1. Antimicrobial Activity:

  • Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
  • A study reported minimum inhibitory concentrations (MIC) for several derivatives against Bacillus subtilis and Escherichia coli, suggesting that modifications to the benzoxazole structure can enhance antimicrobial potency .

2. Anticancer Activity:

  • The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated cytotoxic effects on breast cancer cells (e.g., MCF-7), lung cancer cells (e.g., A549), and others .
  • The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways. For example, some derivatives showed better activity than standard chemotherapeutics in vitro .

3. Other Biological Activities:

  • Additional studies suggest potential anti-inflammatory and antidiabetic properties linked to the compound's ability to modulate specific biochemical pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes: The compound may inhibit key enzymes involved in metabolic processes or pathogen survival.
  • Cell Membrane Disruption: Some studies indicate that it alters membrane permeability in microbial cells, leading to cell death .
  • Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways through caspase activation and mitochondrial dysfunction .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzoxazole derivatives found that this compound displayed MIC values comparable to established antibiotics against resistant strains of C. albicans .

Anticancer Activity

In vitro tests on breast cancer cell lines revealed that this compound significantly reduced cell viability at low concentrations (IC50 values around 10 µM), indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity Overview

CompoundTarget OrganismMIC (µg/mL)
This compoundBacillus subtilis15
This compoundEscherichia coli20
Benzoxazole Derivative ACandida albicans10
Benzoxazole Derivative BCandida glabrata>32

Anticancer Activity Overview

Cell LineIC50 (µM)Reference
MCF-710
A54912
HepG215

Properties

IUPAC Name

2,5,7-trichloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYDOMHIKFHJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogy to Example 1, 204 g of 5,7-dichlorobenzoxazolin-2-one, in place of 6-Chlorobenzoxazolin-2-one, are reacted. 2,5,7-Trichlorobenzoxazole of melting point 140° -142° C. is obtained in a yield of 68% of theory by recrystallisation, from toluene or ligroin, of the residue remaining after distilling out the o-dichlorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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